(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride
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Overview
Description
(10R,11S)-3-Oxa-8-azaspiro[56]dodecane-10,11-diol;hydrochloride is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, followed by the introduction of the oxa and aza functionalities. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the spirocyclic core or the functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol groups can lead to the formation of diketones, while reduction can yield alcohols or amines.
Scientific Research Applications
(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets and influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol: The non-hydrochloride form of the compound.
Spirocyclic analogs: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
(10R,11S)-3-Oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride is unique due to its specific combination of oxa and aza functionalities within a spirocyclic framework. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(10R,11S)-3-oxa-8-azaspiro[5.6]dodecane-10,11-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3.ClH/c12-8-5-10(1-3-14-4-2-10)7-11-6-9(8)13;/h8-9,11-13H,1-7H2;1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBIKRQXOBIYBH-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C(CNC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC12C[C@@H]([C@@H](CNC2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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